Dipropan-2-yl 2,3-dichlorobutanedioate

Description

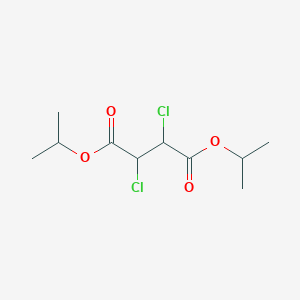

Dipropan-2-yl 2,3-dichlorobutanedioate is a chemical compound with the molecular formula C10H16Cl2O4. It is known for its unique structure, which includes two propan-2-yl groups and two chlorine atoms attached to a butanedioate backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No. |

62243-27-0 |

|---|---|

Molecular Formula |

C10H16Cl2O4 |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

dipropan-2-yl 2,3-dichlorobutanedioate |

InChI |

InChI=1S/C10H16Cl2O4/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8H,1-4H3 |

InChI Key |

VYKYVJZVYXYSET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,3-dichlorobutanedioic acid+2 propan-2-ol→dipropan-2-yl 2,3-dichlorobutanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,3-dichlorobutanedioic acid and propan-2-ol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Substitution: Common nucleophiles include hydroxide ions, amines, and thiols, often requiring mild to moderate temperatures.

Major Products Formed

Hydrolysis: 2,3-dichlorobutanedioic acid and propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl 2,3-dichlorobutanedioate is used in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dipropan-2-yl 2,3-dichlorobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bonds and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include hydrolysis, substitution, and other nucleophilic reactions, leading to the formation of active metabolites or derivatives.

Comparison with Similar Compounds

Similar Compounds

Dipropan-2-yl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.

Dipropan-2-yl 2,3-difluorobutanedioate: Similar structure but with fluorine atoms instead of chlorine.

Dipropan-2-yl 2,3-diiodobutanedioate: Similar structure but with iodine atoms instead of chlorine.

Uniqueness

Dipropan-2-yl 2,3-dichlorobutanedioate is unique due to its specific chlorine substitution, which imparts distinct chemical properties, such as reactivity and stability. The presence of chlorine atoms influences its behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Dipropan-2-yl 2,3-dichlorobutanedioate, a diester compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its diester functional groups and dichlorobutane backbone. Its molecular formula is , which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Streptococcus pneumoniae and other Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cell lines. Studies indicate that at higher concentrations, it can induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis | |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest | |

| Vero (normal kidney) | >100 | No significant effect |

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.

- Induction of Oxidative Stress : In mammalian cells, it appears to induce oxidative stress leading to apoptosis.

- Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and survival.

Case Studies

A notable case study published in a peer-reviewed journal demonstrated the effectiveness of this compound in reducing bacterial load in infected animal models. The study utilized a murine model infected with Streptococcus pneumoniae, where treatment with the compound resulted in a significant reduction in bacterial counts compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.